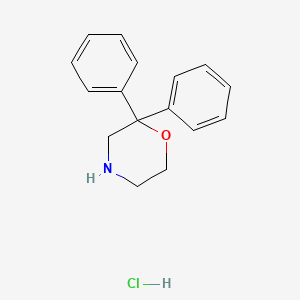
2,3-Dihydroxy-4-methoxy-2,3-dimethyl-4-oxobutanoicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dihydroxy-4-methoxy-2,3-dimethyl-4-oxobutanoic acid is an organic compound with a complex structure that includes multiple functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydroxy-4-methoxy-2,3-dimethyl-4-oxobutanoic acid can be achieved through several synthetic routes. One common method involves the reaction of appropriate precursors under controlled conditions to introduce the hydroxyl, methoxy, and oxo groups into the butanoic acid framework. Specific details on the reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing the yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Dihydroxy-4-methoxy-2,3-dimethyl-4-oxobutanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can convert hydroxyl groups to carbonyl groups.
Reduction: Reduction reactions can modify the oxo group to a hydroxyl group.
Substitution: Functional groups can be substituted with other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) for oxidation, and reducing agents such as sodium borohydride for reduction. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the reaction pathway and product yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diketones, while reduction can produce diols .
Applications De Recherche Scientifique
2,3-Dihydroxy-4-methoxy-2,3-dimethyl-4-oxobutanoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s biological activity makes it a candidate for studies on enzyme interactions and metabolic pathways.
Medicine: Potential therapeutic applications include its use as a precursor for drug synthesis and its role in studying disease mechanisms.
Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of complex molecules .
Mécanisme D'action
The mechanism of action of 2,3-Dihydroxy-4-methoxy-2,3-dimethyl-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, influencing their activity and modulating biochemical pathways. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of metabolic processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dihydroxy-3,3-Dimethyl-Butyrate: Shares similar functional groups but differs in structural arrangement.
4-Hydroxy-2,5-dimethyl-3(2H)-furanone: Another compound with hydroxyl and methoxy groups but with a different core structure
Uniqueness
2,3-Dihydroxy-4-methoxy-2,3-dimethyl-4-oxobutanoic acid is unique due to its specific combination of functional groups and structural configuration, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Propriétés
IUPAC Name |
2,3-dihydroxy-4-methoxy-2,3-dimethyl-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O6/c1-6(11,4(8)9)7(2,12)5(10)13-3/h11-12H,1-3H3,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHDPZUYCRQDXFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)(C(C)(C(=O)OC)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-Azaspiro[4.4]nonan-7-ol](/img/structure/B13562995.png)
amino}acetic acid](/img/structure/B13563005.png)
![3-((6-Iodo-1H-benzo[d][1,2,3]triazol-1-yl)methyl)tetrahydro-2H-thiopyran 1,1-dioxide](/img/structure/B13563027.png)
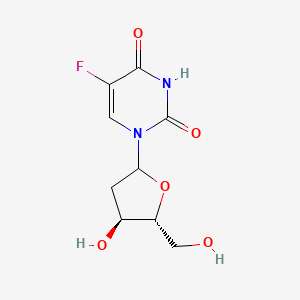

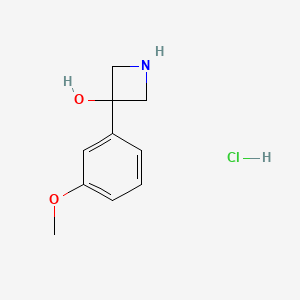
![3-Methylbicyclo[1.1.1]pentane-1-sulfonyl chloride](/img/structure/B13563046.png)
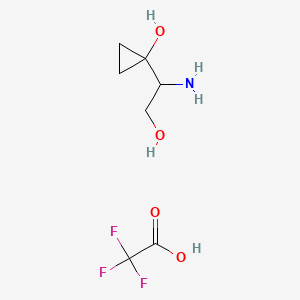



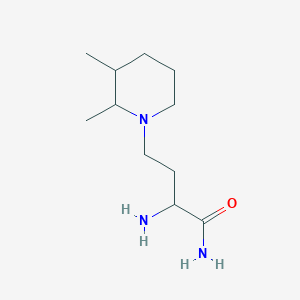
![Tert-butyl 1-(hydroxymethyl)-5-(4-methylphenyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B13563073.png)
